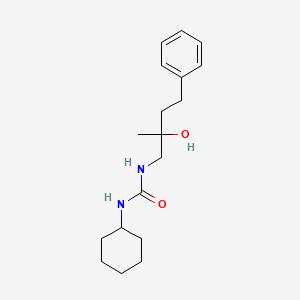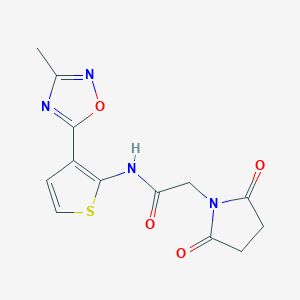
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4O4S and its molecular weight is 320.32. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Hemolytic Activity
- Application : Synthesized compounds related to 1,3,4-oxadiazoles, which include structures similar to the mentioned chemical, have been investigated for their antimicrobial and hemolytic activities. These compounds showed variable activity against selected microbial species and demonstrated lower cytotoxicity, making them potential candidates for biological screenings and applications (Gul et al., 2017).
Tumor Inhibition and Pharmacological Potential
- Application : Computational and pharmacological studies on novel derivatives of 1,3,4-oxadiazole, which share structural similarities with the chemical , have been conducted. These studies include toxicity assessment, tumor inhibition, and antioxidant potential. Certain compounds have shown binding to cancer targets and moderate inhibitory effects, suggesting their potential in cancer treatment (Faheem, 2018).
Anticancer Agents and Apoptosis Inducers
- Application : Compounds with a 1,2,4-oxadiazole structure have been identified as novel apoptosis inducers and potential anticancer agents. These compounds showed good activity against several cancer cell lines and induced apoptosis, making them potential targets for cancer therapy (Zhang et al., 2005).
Anti-Inflammatory Activity
- Application : Various derivatives of 1,3,4-oxadiazoles have been synthesized and tested for anti-inflammatory activity. These compounds showed significant activity in reducing inflammation, suggesting their potential use in treating inflammatory conditions (Nargund et al., 1994).
Anticonvulsant Activity
- Application : A series of derivatives, including those with a 1,3,4-oxadiazole ring, have been synthesized and evaluated for anticonvulsant activities. Some compounds have demonstrated significant anticonvulsant activity, suggesting their potential in treating epilepsy or seizure disorders (Nath et al., 2021).
Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors
- Application : Novel 1,3,4-oxadiazole derivatives have been designed and synthesized to inhibit Collapsin response mediator protein 1, a target for small lung cancer treatment. These compounds showed considerable inhibition of cell growth, highlighting their potential in cancer therapy (Panchal et al., 2020).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-7-14-12(21-16-7)8-4-5-22-13(8)15-9(18)6-17-10(19)2-3-11(17)20/h4-5H,2-3,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASHMSBBCPPARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2694658.png)
![5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2694659.png)
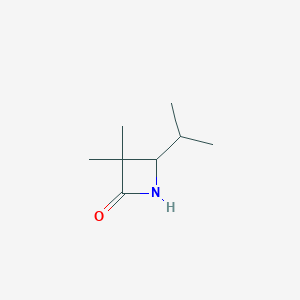
![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)

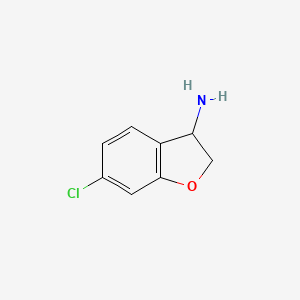
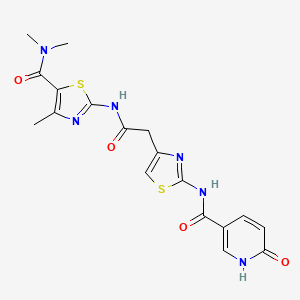
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)


![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)
